Benzyl cyclohexylcarbamate

Description

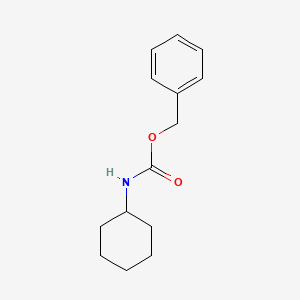

Benzyl cyclohexylcarbamate is a carbamate derivative characterized by a benzyl ester group linked to a cyclohexylcarbamate moiety. Carbamates, in general, are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protective groups or bioactive agents .

Properties

CAS No. |

7107-58-6 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C14H19NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |

InChI Key |

KUYRDAWXIBUVCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanism of Action

Benzyl cyclohexylcarbamate exerts its effects primarily through the formation and cleavage of the carbamate bond. In biological systems, enzymes such as esterases can hydrolyze the carbamate bond, releasing the active amine and alcohol. This mechanism is utilized in prodrug design, where the compound serves as a carrier for the active drug, which is released upon enzymatic cleavage .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The tert-butyl group in tert-butyl cyclohexylcarbamate enhances steric hindrance, improving stability against nucleophilic attack compared to benzyl analogs .

- Polarity : Hydroxyl or hydroxymethyl substituents (e.g., in benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) increase hydrophilicity, making these derivatives more suitable for aqueous-phase reactions .

- Reactivity : Halogenated derivatives like benzyl (4-bromocyclohexyl)carbamate serve as intermediates in palladium-catalyzed cross-coupling reactions, a feature absent in the parent compound .

Physical and Spectroscopic Properties

- Melting Points : tert-Butyl cyclohexylcarbamate has a melting point of 78–81°C , while benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate lacks reported melting point data .

- NMR Data :

Reactivity and Stability

- Acid/Base Stability: tert-Butyl carbamates are labile under strong acidic conditions (e.g., TFA), whereas benzyl carbamates may require hydrogenolysis for deprotection .

- Functional Group Compatibility : Hydroxymethyl-substituted derivatives (e.g., benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate) can undergo oxidation to carboxylic acids or further esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.